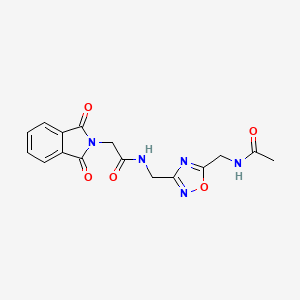

N-((5-(acetamidomethyl)-1,2,4-oxadiazol-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Descripción

N-((5-(Acetamidomethyl)-1,2,4-oxadiazol-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an acetamidomethyl group at position 5 and a methyl-linked 1,3-dioxoisoindolin-2-yl acetamide moiety at position 3.

Propiedades

IUPAC Name |

N-[[5-(acetamidomethyl)-1,2,4-oxadiazol-3-yl]methyl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O5/c1-9(22)17-7-14-19-12(20-26-14)6-18-13(23)8-21-15(24)10-4-2-3-5-11(10)16(21)25/h2-5H,6-8H2,1H3,(H,17,22)(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXNHBPCCMWCFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NC(=NO1)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(acetamidomethyl)-1,2,4-oxadiazol-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves the formation of the oxadiazole ring, followed by the introduction of the acetamidomethyl group and subsequent linkage to the dioxoisoindoline structure. Commonly, this involves cyclization reactions and amide bond formation under controlled conditions, using reagents like acetic anhydride, amidoximes, and isocyanates.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, improved solvent systems, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation and Reduction: This compound may undergo oxidation or reduction reactions, typically altering its functional groups and affecting its reactivity and interactions with other molecules.

Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the presence of suitable substituents.

Hydrolysis: Under certain conditions, the compound can be hydrolyzed, breaking down its amide bonds and generating different products.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogens or organometallic compounds.

Hydrolysis Conditions: Acidic or basic environments with suitable catalysts.

Major Products:

Oxidation: Depending on the oxidizing agent, products may include modified oxadiazole or dioxoisoindoline derivatives.

Reduction: Produces reduced forms of the oxadiazole or amide groups.

Substitution: Generates substituted derivatives, potentially altering biological activity.

Hydrolysis: Leads to cleavage products including carboxylic acids and amines.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that derivatives of oxadiazole compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that specific oxadiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 21 |

| Compound B | E. coli | 18 |

| Compound C | B. subtilis | 22 |

The above results suggest that N-((5-(acetamidomethyl)-1,2,4-oxadiazol-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide and its derivatives could serve as potential candidates for developing new antimicrobial agents .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Various studies have reported that oxadiazole-containing compounds exhibit significant cytotoxic effects on cancer cell lines.

Case Study: Anticancer Activity

A study focused on synthesized N-Aryl oxadiazoles revealed that certain derivatives displayed high percent growth inhibition against multiple cancer cell lines such as OVCAR-8 and SNB-19. Specifically, one derivative achieved an inhibition rate exceeding 85%, indicating strong anticancer activity .

Table 2: Anticancer Efficacy of Oxadiazole Derivatives

| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| Compound D | OVCAR-8 | 85.26 |

| Compound E | SNB-19 | 86.61 |

| Compound F | NCI-H40 | 75.99 |

These findings highlight the potential of this compound as a promising lead in anticancer drug development.

Anti-inflammatory Applications

The compound's structural features suggest potential anti-inflammatory activity as well. Molecular docking studies have indicated that oxadiazole derivatives may act as inhibitors of key enzymes involved in inflammatory pathways.

Insights from Molecular Docking Studies

Research has shown that certain oxadiazole derivatives can effectively bind to lipoxygenase enzymes, which play a crucial role in the inflammatory response. This binding could lead to reduced synthesis of inflammatory mediators, making these compounds suitable for further investigation as anti-inflammatory agents .

Table 3: In Silico Docking Results

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| Compound G | Lipoxygenase | -9.5 |

| Compound H | COX Enzyme | -8.7 |

These results support the hypothesis that this compound could be explored further for its anti-inflammatory properties.

Mecanismo De Acción

The mechanism by which N-((5-(acetamidomethyl)-1,2,4-oxadiazol-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide exerts its effects often involves interactions with specific molecular targets. These may include enzymes or receptors, where it can act as an inhibitor or modulator, affecting biological pathways and cellular responses. The exact pathways can vary depending on its application, but generally involve binding to active sites or altering the conformation of target molecules.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations in Heterocyclic Cores

The target compound’s 1,2,4-oxadiazole core distinguishes it from analogs with 1,3,4-oxadiazole (e.g., 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamides in ) or thiadiazole scaffolds (e.g., N-[1-(5-acetamido-3-acetyl-thiadiazol-2-yl)ethyl]acetamide in ). The 1,2,4-oxadiazole’s electronic configuration may enhance metabolic resistance compared to sulfur-containing thiadiazoles, which are prone to oxidation .

Key Structural Differences:

Physicochemical Properties

- Solubility : The hydrophilic 1,3-dioxoisoindolinyl group may improve aqueous solubility relative to aromatic analogs like ’s chlorophenyl derivative.

Actividad Biológica

N-((5-(acetamidomethyl)-1,2,4-oxadiazol-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of interest due to its potential biological activities. This compound incorporates an oxadiazole moiety, which has been associated with various pharmacological properties, including antimicrobial and anticancer activities. Understanding the biological activity of this compound can provide insights into its therapeutic potential.

Chemical Structure

The chemical structure of this compound is characterized by the following components:

- Oxadiazole Ring : This heterocyclic structure contributes to the compound's biological activity.

- Isoindolinone Moiety : Known for its pharmacological relevance, particularly in neuroprotective and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For example:

- Activity against Bacteria : Compounds similar to this compound have shown effectiveness against both gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups on the aromatic ring has been correlated with increased potency against various bacterial strains .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 4 | Gram-positive |

| Compound B | 8 | Gram-negative |

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of acetamide derivatives. For instance:

- Mechanism : The neuroprotective activity may be attributed to the reduction of oxidative stress and inflammation in neuronal cells. Compounds similar to this compound have demonstrated a capacity to mitigate ethanol-induced neurodegeneration in animal models .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| TNF-α (pg/mL) | 150 | 80 |

| Iba-1 Expression | High | Low |

Study on Antimicrobial Activity

A study conducted on various acetamide derivatives revealed that those with oxadiazole structures exhibited superior antibacterial activity compared to their non-modified counterparts. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .

Neuroprotective Study

In vivo experiments using rat models showed that treatment with compounds similar to this compound resulted in significant improvements in cognitive function and reduction in markers of oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.